molecular formula C20H19BrN4O6S B5742641 2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B5742641
M. Wt: 523.4 g/mol
InChI Key: UNIMAABQROONKK-UHFFFAOYSA-N
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Description

2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound with the molecular formula C20H19BrN4O6S and a molecular weight of 523.366 g/mol . This compound is notable for its unique structure, which includes a bromine atom, multiple methoxy groups, and a pyrimidinylsulfamoylphenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Methoxylation: Addition of methoxy groups to the benzene ring.

    Sulfonylation: Attachment of the pyrimidinylsulfamoyl group to the phenyl ring.

These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the synthesis process and verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds .

Scientific Research Applications

2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is unique due to its combination of a bromine atom, multiple methoxy groups, and a pyrimidinylsulfamoylphenyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O6S/c1-29-15-11-14(16(21)18(31-3)17(15)30-2)19(26)24-12-5-7-13(8-6-12)32(27,28)25-20-22-9-4-10-23-20/h4-11H,1-3H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIMAABQROONKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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